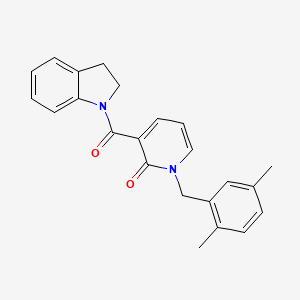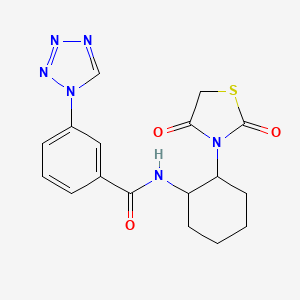
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H18N6O3S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antihyperglycemic Agents Research on derivatives of thiazolidine-2,4-diones, which are structurally similar to N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(1H-tetrazol-1-yl)benzamide, has identified potential antihyperglycemic agents. These studies have explored structure-activity relationships, leading to the development of candidate drugs for diabetes mellitus treatment, such as KRP-297 (Nomura et al., 1999).
Green Chemistry Synthesis The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through reactions involving carboxylic acid hydrazides and carbonothioyldisulfanediyl diacetic acid in water exemplifies green chemistry principles. This method produces high yields with minimal environmental impact, aligning with sustainable research practices (Horishny & Matiychuk, 2020).
Antimicrobial and Antitumor Agents Benzothiazole derivatives, closely related to the chemical structure , have been synthesized and evaluated for their potential as antitumor agents. Some derivatives have shown selective cytotoxicity against tumorigenic cell lines, demonstrating promising in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Additionally, synthesized thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moieties have exhibited antimicrobial activities, highlighting the compound's potential in developing new antibiotic and antibacterial drugs (Gouda et al., 2010).
Electrochemical C–H Thiolation The synthesis of benzothiazoles and thiazolopyridines from thioamides via TEMPO-catalyzed electrochemical C–H thiolation demonstrates an innovative, metal- and reagent-free method. This process allows for the efficient creation of benzothiazoles, relevant to the chemical structure of interest, showcasing the versatility and eco-friendly aspects of modern synthetic chemistry (Qian et al., 2017).
Diuretic Activity The exploration of biphenyl benzothiazole-2-carboxamide derivatives has revealed compounds with promising in vivo diuretic activity. This research suggests the potential for developing new therapeutic agents based on benzothiazole derivatives for treating conditions requiring diuretic intervention (Yar & Ansari, 2009).
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c24-15-9-27-17(26)23(15)14-7-2-1-6-13(14)19-16(25)11-4-3-5-12(8-11)22-10-18-20-21-22/h3-5,8,10,13-14H,1-2,6-7,9H2,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIABALPABWNAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)N4C(=O)CSC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
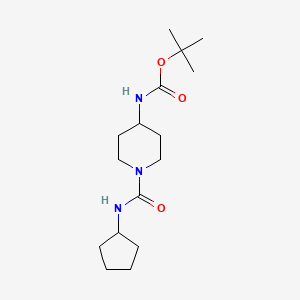
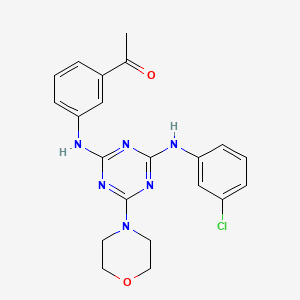

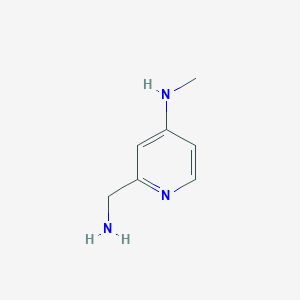

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2375558.png)
![Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride](/img/structure/B2375559.png)

![3-[1-(2,5-diphenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2375561.png)

![Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro-](/img/structure/B2375563.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2375569.png)

